N-(4-amino-6-oxo-2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide
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Description
Scientific Research Applications
Antimicrobial Applications
- Design and Antimicrobial Activity : Novel thiazole derivatives, including compounds structurally similar to the one , have been designed and synthesized, showing significant antimicrobial activities. This includes both antibacterial and antifungal properties, as demonstrated in a study by Khidre & Radini (2021) in "Scientific Reports" (Khidre & Radini, 2021).
Anticancer Applications
- Anticancer Properties : Several studies have explored the anticancer potential of related compounds. For instance, a study in "Molecules" by Abu‐Hashem et al. (2020) discusses the synthesis of novel compounds with potent activity against various cancer cell lines (Abu‐Hashem et al., 2020). Another study by Abdellatif et al. (2014) in "Molecules" also highlights the synthesis of pyrazolo[3,4-d]pyrimidin-4-one derivatives with noted antitumor activities (Abdellatif et al., 2014).
Antiallergy and Anti-Inflammatory Applications
- Antiallergy and Anti-Inflammatory Effects : Some derivatives of the compound have been investigated for their anti-inflammatory and antiallergy properties. Hargrave et al. (1983) in the "Journal of Medicinal Chemistry" studied N-(4-substituted-thiazolyl)oxamic acid derivatives, revealing potent antiallergy activities in animal models (Hargrave et al., 1983).
Enzyme Inhibition Applications
- Enzyme Inhibition for Drug Development : The compound's derivatives have been used in the development of enzyme inhibitors, which are crucial in drug discovery. A study by Stolpovskaya et al. (2019) in the "Russian Journal of Organic Chemistry" explored the synthesis of substituted N-(1,3-thiazol-2-yl)-pyrimidin-2-amines with high inhibitory activity toward protein kinases (Stolpovskaya et al., 2019).
Properties
IUPAC Name |
N-[4-amino-6-oxo-2-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1H-pyrimidin-5-yl]-3,4-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6O5S2/c1-28-10-4-3-9(7-11(10)29-2)15(26)22-13-14(19)23-18(24-16(13)27)31-8-12(25)21-17-20-5-6-30-17/h3-7H,8H2,1-2H3,(H,22,26)(H,20,21,25)(H3,19,23,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKMNHPIYEBVULJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=C(N=C(NC2=O)SCC(=O)NC3=NC=CS3)N)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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